1,1-Dibromo-1-nitropropane
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Overview
Description
1,1-Dibromo-1-nitropropane is an organic compound with the molecular formula C3H5Br2NO2 It is a derivative of propane, where two bromine atoms and one nitro group are attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-1-nitropropane can be synthesized through the bromination of 1-nitropropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the nitropropane molecule .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where controlled conditions such as temperature, pressure, and the presence of stabilizers are maintained to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-1-nitropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C) or platinum (Pt).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
- Substitution reactions yield various substituted nitropropanes.
- Reduction reactions produce 1,1-dibromo-1-aminopropane.
- Elimination reactions result in the formation of alkenes or alkynes .
Scientific Research Applications
1,1-Dibromo-1-nitropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-dibromo-1-nitropropane involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in substitution reactions, leading to the modification of biomolecules. These interactions can affect various molecular targets and pathways, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
1,1-Dibromo-1-alkenes: These compounds share the dibromo substitution but differ in the presence of an alkene group instead of a nitro group.
1-Nitropropane: Similar in structure but lacks the bromine atoms, making it less reactive in certain chemical reactions.
2-Nitropropane: An isomer of 1-nitropropane with the nitro group attached to the second carbon atom, leading to different chemical properties.
Uniqueness: 1,1-Dibromo-1-nitropropane is unique due to the presence of both bromine and nitro groups on the same carbon atom, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research .
Properties
CAS No. |
31253-12-0 |
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Molecular Formula |
C3H5Br2NO2 |
Molecular Weight |
246.89 g/mol |
IUPAC Name |
1,1-dibromo-1-nitropropane |
InChI |
InChI=1S/C3H5Br2NO2/c1-2-3(4,5)6(7)8/h2H2,1H3 |
InChI Key |
NOEAGIJWOSBBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC([N+](=O)[O-])(Br)Br |
Origin of Product |
United States |
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